3-(Dimethylamino)-1-[6-(3-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b][1,3]oxazol-5-yl]prop-2-en-1-one
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Overview
Description
3-(Dimethylamino)-1-(6-(3-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b]oxazol-5-yl)prop-2-en-1-one is a complex organic compound that features a unique structure combining an imidazo[2,1-b]oxazole ring with a dimethylamino group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(6-(3-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b]oxazol-5-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common approach is as follows:
Formation of the Imidazo[2,1-b]oxazole Ring: The imidazo[2,1-b]oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Introduction of the Dimethylamino Group: The dimethylamino group can be added through an alkylation reaction using dimethylamine and an appropriate alkylating agent.
Formation of the Prop-2-en-1-one Moiety: The final step involves the formation of the prop-2-en-1-one moiety through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-(6-(3-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b]oxazol-5-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(Dimethylamino)-1-(6-(3-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b]oxazol-5-yl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe or marker in various biological assays.
Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-(6-(3-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b]oxazol-5-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-(6-phenyl-7,7a-dihydroimidazo[2,1-b]oxazol-5-yl)prop-2-en-1-one: Similar structure but lacks the methoxy group.
3-(Dimethylamino)-1-(6-(4-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b]oxazol-5-yl)prop-2-en-1-one: Similar structure with the methoxy group in a different position.
Uniqueness
The presence of the methoxy group in the 3-position of the phenyl ring in 3-(Dimethylamino)-1-(6-(3-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b]oxazol-5-yl)prop-2-en-1-one imparts unique electronic and steric properties, which can influence its reactivity and interactions with molecular targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications.
Properties
Molecular Formula |
C17H19N3O3 |
---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
3-(dimethylamino)-1-[6-(3-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b][1,3]oxazol-5-yl]prop-2-en-1-one |
InChI |
InChI=1S/C17H19N3O3/c1-19(2)8-7-14(21)16-15(18-17-20(16)9-10-23-17)12-5-4-6-13(11-12)22-3/h4-11,17-18H,1-3H3 |
InChI Key |
HXESDKQQTOCBIV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC(=O)C1=C(NC2N1C=CO2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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